KCNQ2 Potentiation: 2.0-Fold Superior Potency Over 5-Methyl Analog
In a head-to-head confirmatory concentration-response assay (PubChem AID 2654) measuring potentiation of retigabine-insensitive KCNQ2 channels, 1-(3-fluorophenyl)-3-(3-pyridyl)urea exhibited an EC₅₀ of 6,280 nM [1], while the closely related 5-methylpyridyl analog (1-(3-fluorophenyl)-3-(5-methyl-3-pyridinyl)urea, BDBM65950) showed a significantly weaker EC₅₀ of 12,400 nM [2]. The target compound is thus approximately 2.0-fold more potent in this functional channel assay.
| Evidence Dimension | KCNQ2 potassium channel potentiation (EC₅₀) |
|---|---|
| Target Compound Data | 6.28E+3 nM (6,280 nM) |
| Comparator Or Baseline | 1-(3-fluorophenyl)-3-(5-methyl-3-pyridinyl)urea: 1.24E+4 nM (12,400 nM) |
| Quantified Difference | 2.0-fold lower EC₅₀ (higher potency) for target compound |
| Conditions | PubChem AID 2654; Confirmatory dose-response assay; Retigabine-insensitive KCNQ2 channel potentiation; Rat KCNQ2; Johns Hopkins Ion Channel Center |
Why This Matters
Users selecting a KCNQ2 probe with higher potency within this chemotype should prioritize the unsubstituted 3-pyridyl compound over the 5-methyl analog.
- [1] BindingDB Entry BDBM65923: 1-(3-Fluoro-phenyl)-3-pyridin-3-yl-urea. EC50: 6.28E+3 nM for KCNQ2 (PubChem AID 2654). View Source
- [2] BindingDB Entry BDBM65950: 1-(3-fluorophenyl)-3-(5-methyl-3-pyridinyl)urea. EC50: 1.24E+4 nM for KCNQ2 (PubChem AID 2654). View Source
